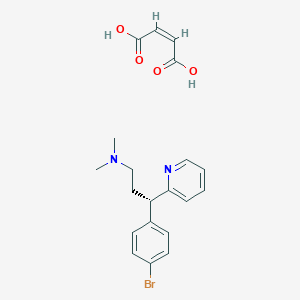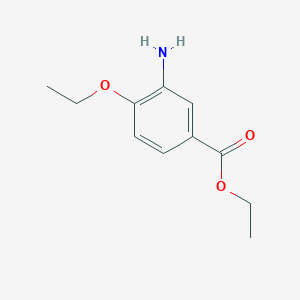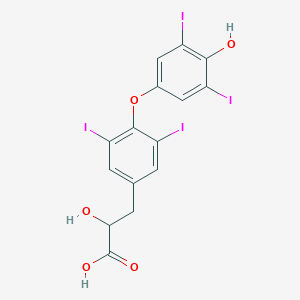
3,5,3',5'-Tetraiodo Thyrolactic Acid
Overview
Description
3,5,3',5'-Tetraiodo Thyrolactic Acid is a complex organic compound with the molecular formula C15H10I4O5 and a molecular weight of 777.8548 g/mol . This compound is characterized by the presence of multiple iodine atoms and hydroxyl groups, making it a significant molecule in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 3,5,3’,5’-Tetraiodo Thyrolactic Acid is the thyrointegrin receptor . This receptor is located on the cell surface and is involved in the binding of thyroid hormones .
Mode of Action
3,5,3’,5’-Tetraiodo Thyrolactic Acid, a deaminated analog of L-thyroxine (T4), acts as an antagonist to the thyrointegrin receptor . It prevents the binding of thyroid hormones to this receptor , thereby blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine .
Biochemical Pathways
The compound influences many metabolic pathways, primarily those involved in carbohydrate and lipid catabolism . It stimulates the de novo fatty acid synthesis (de novo lipogenesis, DNL) at the hepatic level through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Result of Action
By blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine, 3,5,3’,5’-Tetraiodo Thyrolactic Acid can influence the growth and development of new blood vessels . This could potentially have implications in the treatment of diseases characterized by excessive angiogenesis, such as cancer .
Biochemical Analysis
Biochemical Properties
3,5,3’,5’-Tetraiodo Thyrolactic Acid plays a crucial role in biochemical reactions. It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones . This interaction with thyroid hormones suggests that it may interact with various enzymes, proteins, and other biomolecules involved in thyroid hormone signaling and metabolism .
Cellular Effects
The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid on cells and cellular processes are primarily related to its influence on thyroid hormone function. By preventing the binding of thyroid hormones, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid involves its binding interactions with biomolecules, particularly those involved in thyroid hormone function. As a thyrointegrin receptor antagonist, it prevents the binding of thyroid hormones, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
The metabolic pathways involving 3,5,3’,5’-Tetraiodo Thyrolactic Acid are likely related to thyroid hormone metabolism, given its role as a thyrointegrin receptor antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid involves multiple steps, typically starting with the iodination of phenolic compounds. The process includes:
Iodination: Phenolic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms at specific positions.
Etherification: The iodinated phenols undergo etherification to form the diiodophenoxy structure.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5,3',5'-Tetraiodo Thyrolactic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds .
Scientific Research Applications
3,5,3',5'-Tetraiodo Thyrolactic Acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in thyroid hormone analogs and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetraiodothyroacetic acid: Another iodine-rich compound with similar structural features.
2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-dinitrophenyl)propanoic acid: A derivative with nitro groups instead of hydroxyl groups.
Uniqueness
3,5,3',5'-Tetraiodo Thyrolactic Acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVLSCJUQYFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10I4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519489 | |
| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7069-47-8 | |
| Record name | 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


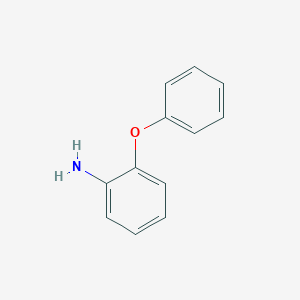

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

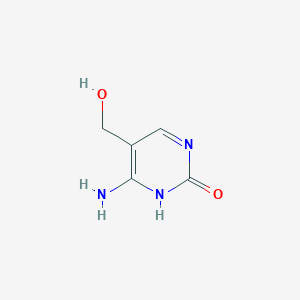
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)



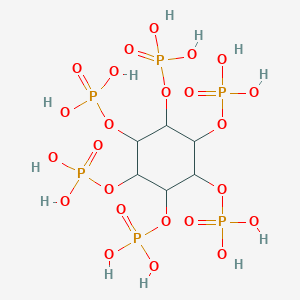
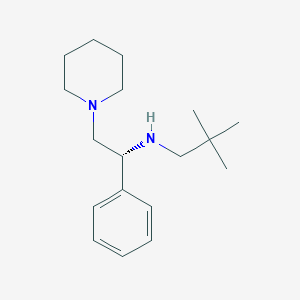
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
